molecular formula C25H22ClNO5 B13375579 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B13375579
M. Wt: 451.9 g/mol
InChI Key: QHYYGWWOMNQQJI-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group, a hydroxy group, and a methoxyphenyl group attached to an indole core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the reaction of the indole core with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases like potassium carbonate

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

  • 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
  • 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-thione

Uniqueness: 1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenoxy and methoxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its potential therapeutic applications.

This comprehensive overview highlights the significance of this compound in various scientific fields

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C25H22ClNO5/c1-31-20-6-4-5-17(15-20)23(28)16-25(30)21-7-2-3-8-22(21)27(24(25)29)13-14-32-19-11-9-18(26)10-12-19/h2-12,15,30H,13-14,16H2,1H3

InChI Key

QHYYGWWOMNQQJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCOC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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